

[5-(2-Chlorophenyl)furan-2-yl]methanol

molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: [5-(2-Chlorophenyl)furan-2-yl]methanol

Cat. No.: B1598990

[Get Quote](#)

An In-Depth Technical Guide to **[5-(2-Chlorophenyl)furan-2-yl]methanol**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **[5-(2-Chlorophenyl)furan-2-yl]methanol**, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, propose a detailed synthetic pathway grounded in established chemical principles, outline a robust analytical characterization workflow, and explore its potential applications, particularly within the realm of drug discovery. This document is intended to serve as a foundational resource, synthesizing theoretical knowledge with practical, field-proven insights for professionals engaged in advanced chemical research.

Introduction to Substituted Furans in Chemical Research

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. Its unique electronic properties and ability to act as a bioisosteric replacement for phenyl rings make it a valuable building block in drug design. The introduction of specific substituents, such as

halogenated phenyl groups, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Halogens, particularly chlorine, can alter metabolic stability, membrane permeability, and binding affinity to target proteins.

[5-(2-Chlorophenyl)furan-2-yl]methanol, featuring a 2-chlorophenyl moiety at the 5-position and a hydroxymethyl group at the 2-position of the furan ring, represents a molecule with significant potential for further chemical exploration and development. This guide provides the core technical knowledge required to synthesize, characterize, and handle this compound effectively.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application. The key identifiers and properties for **[5-(2-Chlorophenyl)furan-2-yl]methanol** are summarized below.

Property	Value	Source(s)
IUPAC Name	[5-(2-Chlorophenyl)furan-2-yl]methanol	[1]
CAS Number	40313-66-4	[1]
Molecular Formula	C ₁₁ H ₉ ClO ₂	[1]
Molecular Weight	208.64 g/mol	[1]
Appearance	Solid (predicted)	-
Melting Point	53-55 °C	[1]
Boiling Point	315.3 ± 32.0 °C (Predicted)	[1]
Density	1.277 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	13.87 ± 0.10 (Predicted)	[1]

Molecular Structure

The structure combines a planar furan ring with a substituted phenyl ring and a primary alcohol functional group, offering multiple sites for chemical modification.

Caption: Chemical structure of [5-(2-Chlorophenyl)furan-2-yl]methanol.

Synthesis and Purification

While multiple synthetic routes are plausible, a convergent approach utilizing a palladium-catalyzed cross-coupling reaction is often efficient for constructing the core bi-aryl structure. This is followed by a functional group interconversion to yield the final alcohol.

Proposed Synthetic Protocol: Suzuki Coupling and Reduction

This two-step protocol is designed for reliability and scalability. The causality for key experimental choices is explained to ensure reproducibility.

Step 1: Suzuki-Miyaura Cross-Coupling

- **Rationale:** This reaction is chosen for its high functional group tolerance and robust nature, allowing for the efficient formation of the C-C bond between the furan and phenyl rings.
- **Reactants:** 5-Bromofuran-2-carbaldehyde and (2-chlorophenyl)boronic acid.
- **Protocol:**
 - To a degassed solution of 5-bromofuran-2-carbaldehyde (1.0 eq) and (2-chlorophenyl)boronic acid (1.2 eq) in a 3:1 mixture of DME (1,2-dimethoxyethane) and water, add sodium carbonate (Na_2CO_3 , 2.5 eq) as a base.
 - **Causality:** The aqueous base is essential for the activation of the boronic acid in the catalytic cycle. DME is an effective solvent for this transformation. Degassing with argon or nitrogen is critical to prevent the oxidation of the palladium catalyst.
 - Add tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.03 eq) as the catalyst.
 - **Causality:** $\text{Pd}(0)$ is the active catalytic species. The triphenylphosphine ligands stabilize the metal center and facilitate the oxidative addition and reductive elimination steps.
 - Heat the mixture to 85-90 °C under an inert atmosphere and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

- Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield crude 5-(2-chlorophenyl)furan-2-carbaldehyde.

Step 2: Reduction of the Aldehyde

- Rationale: A mild reducing agent is required to selectively reduce the aldehyde to a primary alcohol without affecting the aromatic rings.
- Reactant: Crude 5-(2-chlorophenyl)furan-2-carbaldehyde.
- Protocol:
 - Dissolve the crude aldehyde from Step 1 in methanol or ethanol at 0 °C (ice bath).
 - Add sodium borohydride (NaBH_4 , 1.5 eq) portion-wise over 15 minutes.
 - Causality: NaBH_4 is a selective and safe reducing agent for aldehydes and ketones. The reaction is performed at 0 °C to control the exothermic reaction and prevent side products.
 - Stir the reaction for 1-2 hours, allowing it to warm to room temperature. Monitor by TLC.
 - Quench the reaction by slowly adding water, followed by 1M HCl to neutralize excess NaBH_4 .
 - Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na_2SO_4 , and concentrate in vacuo.

Purification Protocol

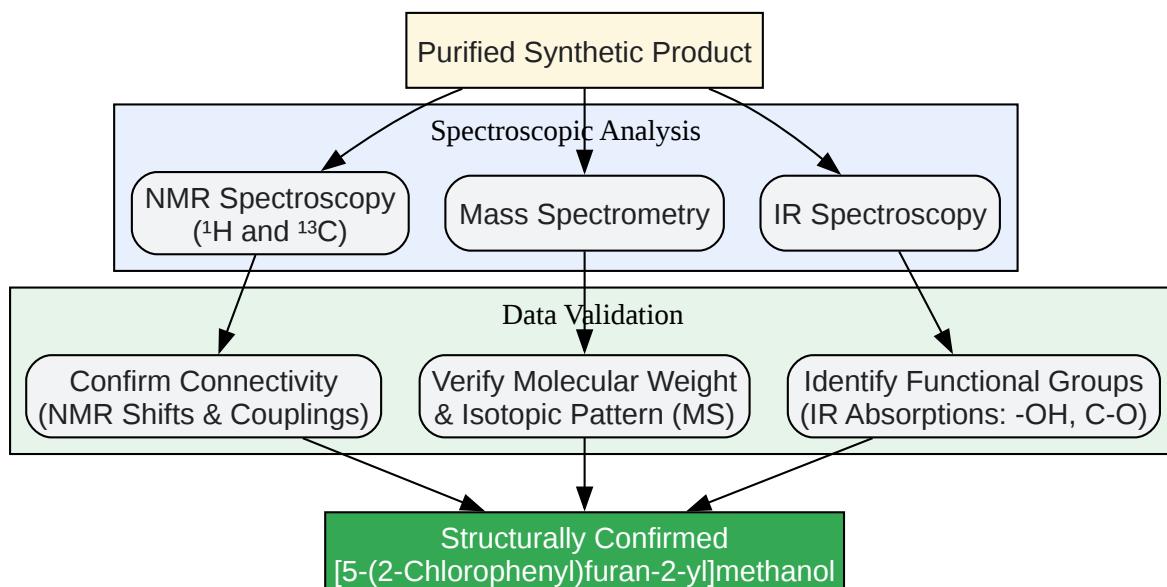
- Rationale: Flash column chromatography is the standard method for purifying organic compounds of moderate polarity, effectively separating the desired product from unreacted starting materials and byproducts.
- Method:

- Adsorb the crude product onto a small amount of silica gel.
- Prepare a silica gel column packed with an appropriate solvent system, such as a hexane/ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing to 7:3).
 - Causality: The non-polar hexane elutes non-polar impurities, while the more polar ethyl acetate is required to elute the product, which contains a polar hydroxyl group. A gradient system provides optimal separation.
- Load the adsorbed crude product onto the column and elute with the solvent system.
- Collect fractions and analyze by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield **[5-(2-Chlorophenyl)furan-2-yl]methanol** as a purified solid.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis and purification of the title compound.

Analytical Characterization


Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods should be employed.

Expected Spectroscopic Data

- ^1H NMR (Proton NMR): The spectrum should show distinct signals for the aromatic protons on both the furan and phenyl rings (typically in the δ 6.5-7.5 ppm range). A characteristic

singlet or doublet for the -CH₂OH methylene protons (around δ 4.6 ppm) and a broad singlet for the -OH proton (variable shift) are expected.

- ¹³C NMR (Carbon NMR): The spectrum will reveal signals for all 11 unique carbon atoms, including those in the aromatic rings (δ 110-160 ppm) and the methylene carbon (-CH₂OH) at approximately δ 58-65 ppm.
- Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show the molecular ion peak (M⁺). A key diagnostic feature will be the isotopic pattern of the molecular ion due to the presence of chlorine: a characteristic M⁺ to M+2 ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
- Infrared (IR) Spectroscopy: A broad absorption band around 3300-3400 cm⁻¹ is indicative of the O-H stretch of the alcohol. C-O stretching will appear around 1030 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be observed in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the analytical characterization and validation process.

Potential Applications in Drug Discovery

The structural motifs within **[5-(2-Chlorophenyl)furan-2-yl]methanol** suggest potential utility in drug discovery programs.

- **Tubulin Polymerization Inhibition:** Furan derivatives bearing a substituted phenyl ring have been investigated as inhibitors of tubulin polymerization, a validated target for anticancer agents.^[2] The specific stereoelectronic profile of the 2-chlorophenyl group could lead to novel binding interactions within the colchicine binding site of tubulin.
- **Scaffold for Library Synthesis:** The hydroxyl group serves as a versatile chemical handle for further derivatization. It can be oxidized to an aldehyde for reductive amination or Wittig reactions, or converted to an ether or ester, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
- **General Biological Activity:** The broader class of furan-containing compounds has demonstrated a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer effects.^[3] This compound serves as a valuable starting point for exploring these therapeutic areas.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not readily available, data from structurally similar chemicals can be used to establish a robust safety protocol. The compound should be handled by technically qualified individuals in a well-ventilated laboratory setting.

Hazard Class	Precautionary Statements & Actions	Source(s)
Eye Irritation	Causes serious eye irritation. Wear protective eye/face protection (safety goggles). IF IN EYES: Rinse cautiously with water for several minutes.	[4][5]
Skin Irritation	Causes skin irritation. Wear protective gloves and clothing. IF ON SKIN: Wash with plenty of soap and water.	[4][5]
Respiratory Irritation	May cause respiratory irritation. Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air.	[4]
Handling	Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.	[4]
Storage	Store in a cool, dry, well-ventilated place. Keep container tightly closed.	
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.	[5]

Conclusion

[5-(2-Chlorophenyl)furan-2-yl]methanol is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and materials science. This guide has provided a detailed framework covering its fundamental properties, a logical and robust

synthetic protocol, a comprehensive characterization strategy, and an overview of its potential applications. By integrating theoretical principles with practical considerations, this document equips researchers with the necessary knowledge to confidently and safely incorporate this compound into their research and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [5-(2-CHLORO-PHENYL)-FURAN-2-YL]-METHANOL | 40313-66-4 [amp.chemicalbook.com]
- 2. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy [5-(2-Aminophenyl)furan-2-yl]methanol | 886494-68-4 [smolecule.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [[5-(2-Chlorophenyl)furan-2-yl]methanol molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1598990#5-2-chlorophenyl-furan-2-yl-methanol-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com